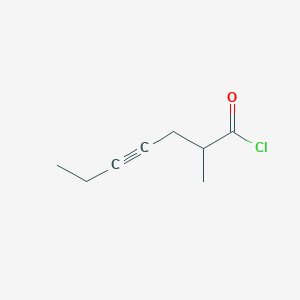

2-Methylhept-4-ynoyl chloride

Numéro de catalogue B8303884

Poids moléculaire: 158.62 g/mol

Clé InChI: AVCRTLPJHCGTJM-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09180116B2

Procedure details

(S)-(+)-Dimethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared by following the sequence of reaction steps described in Scheme 7a, 7f and Scheme 8, Step A. The intermediate 2-methylhept-4-ynoic acid was prepared according to a method described in WO 2011/003058 A1. (S)-(+)-Diethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared according to the method described in the Journal of Medicinal Chemistry, 1986, 29(3), 313-315, except that 2,5-dioxopyrrolidin-1-yl 2-methylhept-4-ynoate (N-hydroxysuccinimide 2-methylhept-4-ynoate) was prepared as an activated acyl species (activated ester) instead of 2-methylhept-4-ynoyl chloride to make the intermediate diastereomeric pair N—((R)-2-hydroxy-1-phenylethyl)-2-methylhept-4-ynamide. The diastereomers were separated by silica gel chromatography and the desired diastereomer was manipulated as described to afford the title intermediate as a clear oil. The absolute stereochemistry of the title intermediate was proven by determination of its specific rotation. [α]Tλ=α/cl, [α]21.9D=+0.574/(0.025 g/1 mL×0.5)=+45.83° (c=1, CHCl3). Literature reported specific rotation from Liebigs Annalen der Chemie, 1989, 11, 1081-1083; [α]20D=+37.7° (c=1, CHCl3); chiral analytical HPLC (stationary phase: Chiralcel OJ-H normal phase 250×4.6 mm; mobile phase: 85:15 hexane/1-propanol; flow rate: 1 mL/min) retention time 6.4 min, 100% purity; TLC Rf 0.32 (solvent system: 4:1 v/v ethyl acetate-hexane); 1H-NMR (CDCl3) δ 3.76-3.80 (m, 6H), 3.11-3.29 (m, 2H), 2.86-2.95 (m, 1H), 2.36-2.44 (m, 1H), 2.26-2.33 (m, 1H), 2.09-2.16 (m, 2H), 1.16-1.20 (m, 3H), 1.06-1.11 (m, 3H); MS (ESI+) m/z 247 (M+1).

[Compound]

Name

7f

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2011/003058 A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2,5-dioxopyrrolidin-1-yl 2-methylhept-4-ynoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

acyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

N—((R)-2-hydroxy-1-phenylethyl)-2-methylhept-4-ynamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:13][C:14]#[C:15][CH2:16][CH3:17])[C:3]([O:5]N1C(=O)CCC1=O)=[O:4].CC(CC#CCC)C(Cl)=O.OC[C@H](NC(=O)C(C)CC#CCC)C1C=CC=CC=1>>[CH3:1][CH:2]([CH2:13][C:14]#[C:15][CH2:16][CH3:17])[C:3]([OH:5])=[O:4]

|

Inputs

Step One

[Compound]

|

Name

|

7f

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

2011/003058 A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

2,5-dioxopyrrolidin-1-yl 2-methylhept-4-ynoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)ON1C(CCC1=O)=O)CC#CCC

|

Step Four

[Compound]

|

Name

|

acyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)Cl)CC#CCC

|

Step Five

|

Name

|

N—((R)-2-hydroxy-1-phenylethyl)-2-methylhept-4-ynamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@@H](C1=CC=CC=C1)NC(C(CC#CCC)C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(S)-(+)-Dimethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the sequence of reaction steps

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(S)-(+)-Diethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The diastereomers were separated by silica gel chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)CC#CCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |